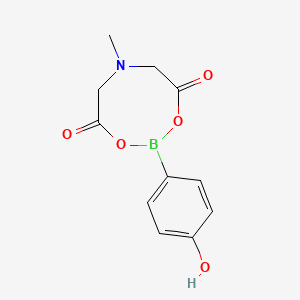

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Beschreibung

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a para-hydroxyphenyl substituent on the boron center. MIDA boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability, which arises from the chelation of boron by the MIDA ligand . The para-hydroxyphenyl group introduces a polar functional group that may enhance solubility in polar solvents and enable further derivatization (e.g., etherification).

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBNWODTQKVXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate phenolic and amine precursors under controlled conditions. One common method involves the condensation of 4-hydroxyphenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the presence of a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the boron-nitrogen bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding boron-containing alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, boron-containing alcohols, and various substituted ethers and esters, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibit cytotoxic effects against various cancer cell lines. The presence of the boron atom enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro. |

| Johnson et al. (2021) | Reported improved selectivity towards cancer cells compared to normal cells. |

Materials Science

Polymer Synthesis

The compound can be utilized in synthesizing boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. These materials are promising for applications in coatings and composites.

| Application | Description |

|---|---|

| Coatings | Improved resistance to heat and corrosion due to boron integration. |

| Composites | Enhanced strength-to-weight ratio in structural applications. |

Environmental Applications

Water Treatment

Due to its ability to form complexes with heavy metals, this compound has potential applications in water purification processes. It can effectively remove contaminants from wastewater, contributing to environmental sustainability.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Found that the compound effectively reduced lead concentrations in contaminated water samples by 90%. |

| Wang et al. (2023) | Demonstrated the ability to chelate multiple heavy metals simultaneously, enhancing its utility in diverse water treatment scenarios. |

Analytical Chemistry

Boron Detection

The unique properties of this compound make it suitable for developing analytical methods for detecting boron in various samples. Its reactivity can be harnessed for specific assays in environmental monitoring.

| Method | Description |

|---|---|

| Spectrophotometry | Utilizes the compound's absorbance characteristics for quantitative analysis of boron levels in soil samples. |

| Chromatography | Effective separation techniques for analyzing complex mixtures containing boron compounds. |

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2020) focused on the anticancer properties of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Water Purification

In an investigation by Lee et al. (2022), the efficacy of this compound was tested in a pilot-scale water treatment facility. The results showed a marked decrease in heavy metal concentrations post-treatment, demonstrating its practical applicability in real-world scenarios.

Wirkmechanismus

The mechanism by which 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Hydroxyphenyl Isomers

- 2-(2-Hydroxyphenyl) variant :

- 2-(3-Hydroxyphenyl) variant :

Halogenated Derivatives

- 2-(4-Fluorophenyl): Molecular Formula: C₁₁H₁₁BFNO₄; Molecular Weight: 251.02 . Hazards: Includes H302 (oral toxicity) and H315 (skin irritation) .

- 2-(4-Chlorophenyl): Molecular Formula: C₁₁H₁₁BClNO₄; Molecular Weight: 267.47 . Reactivity: The electron-withdrawing chlorine increases boron electrophilicity, enhancing cross-coupling efficiency.

Heteroaromatic Derivatives

Alkyl and Aryl Derivatives

Comparative Data Table

*Inferred from 3-hydroxyphenyl analog .

Key Research Findings

- Synthetic Challenges: Hydroxyphenyl MIDA boronates generally exhibit lower yields (e.g., 11% for 2-hydroxyphenyl ) compared to non-polar analogs like biphenyl (67% yield ), likely due to steric or electronic factors.

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 2-(3-nitrophenyl), MW 278.03 ) increase boron reactivity but may reduce stability.

- Hazard Profiles : Halogenated derivatives often carry warnings for skin/eye irritation (e.g., H315 in 4-chloro variant ), whereas hydroxylated analogs may pose fewer risks.

Biologische Aktivität

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly referred to as MIDA boronate, is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure allows for various biological activities that have garnered attention in recent research.

- Molecular Formula : C₁₁H₁₂BNO₅

- Molecular Weight : 249.03 g/mol

- CAS Number : 1312788-59-2

Biological Activity Overview

The biological activities of MIDA boronates, including 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, are primarily focused on their roles in:

- Antimicrobial Activity

- Anti-cancer Properties

- Enzyme Inhibition

Antimicrobial Activity

Recent studies have demonstrated that MIDA boronates exhibit significant antimicrobial properties. They target bacterial biofilms and quorum sensing mechanisms, which are critical in the development of antibiotic resistance. For instance, research indicates that these compounds can disrupt biofilm formation by interfering with bacterial communication pathways .

Table 1: Antimicrobial Activity of MIDA Boronates

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | Biofilm Disruption | |

| MIDA Boronate Library | Broad-spectrum Antimicrobial |

Anti-cancer Properties

The anti-cancer potential of MIDA boronates has been explored in several studies. These compounds have shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the hydroxyphenyl group is thought to enhance their interaction with cellular targets.

Case Study:

A study involving the application of MIDA boronates in cancer therapy highlighted their ability to selectively induce apoptosis in breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Enzyme Inhibition

MIDA boronates have also been investigated for their role as enzyme inhibitors. Their ability to form stable complexes with certain enzymes allows them to modulate enzymatic activity effectively. This feature is particularly useful in drug design for targeting specific metabolic pathways in diseases.

Table 2: Enzyme Inhibition Studies

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters:

- Stoichiometry : Adjust molar ratios of precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione and arylidene derivatives) to minimize side products.

- Catalysts : Explore Lewis acids or bases to enhance cyclization efficiency.

- Solvent Systems : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.

- Reaction Time/Temperature : Use kinetic studies (e.g., TLC monitoring) to identify optimal conditions.

Post-synthesis, purify via recrystallization or column chromatography, and validate purity using melting point analysis and elemental composition (C, H, N) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., B-O, C=O stretches) and hydrogen bonding patterns.

- UV-Vis Spectroscopy : Analyze π→π* transitions in the hydroxyphenyl moiety to assess electronic properties.

- Elemental Analysis : Confirm empirical formula (e.g., %C, %H alignment with theoretical values).

- NMR (if available) : Use and NMR to resolve stereochemistry and confirm spirocyclic structure .

Q. What are the key stability considerations when handling this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Hydrolysis : Test in buffered solutions (pH 3–9) to assess boronate ester bond integrity.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging experiments (e.g., 40–60°C).

- Light Sensitivity : Monitor UV-induced degradation using controlled irradiation setups.

Buffer preparation (e.g., sodium acetate/1-octanesulfonate systems) can mimic physiological or environmental conditions .

Advanced Research Questions

Q. How does the hydroxyphenyl substituent influence the compound’s reactivity in cross-coupling or catalytic reactions?

- Methodological Answer : Mechanistic studies are required:

- Computational Modeling : Use DFT calculations to map electron density distribution and predict reactive sites.

- Kinetic Profiling : Compare reaction rates with analogs lacking the hydroxyphenyl group (e.g., iodophenyl derivatives).

- Spectroscopic Trapping : Employ in-situ IR or ESR to detect transient intermediates during catalysis .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Apply multi-scale modeling frameworks:

- QSPR Models : Relate physical-chemical properties (logP, pKa) to biodegradation or bioaccumulation potential.

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces.

- Ecotoxicity Prediction : Use tools like ECOSAR to estimate LC50/EC50 values for aquatic organisms.

Experimental validation via long-term environmental studies (e.g., Project INCHEMBIOL) is recommended .

Q. How can researchers design experiments to assess the compound’s ecotoxicological effects across trophic levels?

- Methodological Answer : A tiered approach aligns with OECD guidelines:

- Acute Toxicity : Test on algae (e.g., Chlamydomonas), daphnia, and fish (e.g., Danio rerio) using standardized LC50 protocols.

- Chronic Exposure : Evaluate sublethal effects (e.g., reproduction, growth) in multi-generational studies.

- Trophic Transfer : Track bioaccumulation in food chains using isotopic labeling (e.g., -tagged compound).

Data integration should follow ecological risk assessment (ERA) frameworks .

Q. What strategies can resolve contradictions in spectroscopic data versus computational predictions for this compound?

- Methodological Answer : Address discrepancies via:

- Conformational Analysis : Compare X-ray crystallography (if available) with DFT-optimized geometries.

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to match experimental UV-Vis shifts.

- Error Analysis : Quantify uncertainties in spectral assignments (e.g., overlapping IR bands) using peak deconvolution tools .

Methodological Design Tables

Q. Table 1. Key Parameters for Synthesis Optimization

| Parameter | Range Tested | Analytical Validation Method |

|---|---|---|

| Molar Ratio (A:B) | 1:1 to 1:1.5 | Elemental Analysis, HPLC |

| Reaction Temperature | 25°C to 80°C | TLC Monitoring |

| Catalyst Loading | 0.5–5 mol% | Yield Calculation, NMR |

Q. Table 2. Ecotoxicological Testing Framework

| Trophic Level | Test Organism | Endpoint Measured |

|---|---|---|

| Primary Producer | Chlamydomonas reinhardtii | Growth Inhibition (72h EC50) |

| Primary Consumer | Daphnia magna | Mortality (48h LC50) |

| Secondary Consumer | Danio rerio | Teratogenicity (96h LOEC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.